

An In-depth Technical Guide to the Aqueous Solubility of Creatinine Hydrochloride

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Compound of Interest

Compound Name: Creatinine hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of **creatinine hydrochloride**. **Creatinine hydrochloride**, a salt of creatine, is of significant interest in pharmaceutical and nutraceutical formulations due to its potential for enhanced solubility compared to the more common creatine monohydrate. This document compiles available quantitative data, details experimental protocols for solubility determination, and outlines the key factors influencing the dissolution of this compound in aqueous media.

Introduction to Creatinine Hydrochloride and its Solubility

Creatine is a nitrogenous organic acid crucial for energy metabolism in vertebrates. While creatine monohydrate is the most studied form, its relatively low aqueous solubility can pose challenges for formulation, particularly for liquid dosage forms. **Creatinine hydrochloride** ($C_4H_9N_3O_2 \cdot HCl$) has been developed to improve upon this property. The addition of a hydrochloride moiety increases the acidity of the resulting solution, which generally enhances the solubility of creatine.^{[1][2]} Understanding the precise solubility characteristics of **creatinine hydrochloride** is therefore critical for its effective formulation and to potentially improve its bioavailability.^[3]

Quantitative Solubility Data

The aqueous solubility of **creatinine hydrochloride** is significantly higher than that of creatine monohydrate. The available quantitative data from scientific literature and patents are summarized below.

Solubility in Water at Various Temperatures

The solubility of **creatinine hydrochloride** in water has been determined across a range of temperatures. One study utilized a gravimetric method to determine the solubility at atmospheric pressure.^[4]

Temperature (°C)	Temperature (K)	Solubility (g/100g H ₂ O)	Molar Solubility (mol/kg H ₂ O)
20.0	293.15	75.8	4.52
25.0	298.15	79.2	4.73
30.0	303.15	82.8	4.94
35.0	308.15	86.6	5.17
40.0	313.15	90.6	5.41

Table 1: Solubility of **Creatinine Hydrochloride** in Water at Different Temperatures.^[4]

A US patent reports a high aqueous solubility for creatine hydrochloride at room temperature.^[5]

Compound	Temperature (°C)	Aqueous Solubility
Creatine Hydrochloride	25	679 ± 18 mg/mL

Table 2: Aqueous Solubility of Creatine Hydrochloride at Room Temperature.^[5]

For comparison, the solubility of creatine monohydrate is significantly lower.

Compound	Temperature (°C)	Aqueous Solubility (g/L)
Creatine Monohydrate	4	6
Creatine Monohydrate	20	14
Creatine Monohydrate	50	34

Table 3: Aqueous Solubility of Creatine Monohydrate.[6]

Influence of pH on Solubility

The solubility of creatine is pH-dependent. Lowering the pH of a solution generally increases the solubility of creatine and its salts.[6][7] This is due to the protonation of the carboxyl group, which converts the zwitterionic form of creatine into a cationic form (creatinium ion).[4] The repulsion between these positively charged ions leads to higher solubility.[4] While this principle underlies the enhanced solubility of **creatinine hydrochloride**, specific quantitative data mapping the solubility of **creatinine hydrochloride** across a wide pH range is not readily available in the reviewed literature. However, data for other creatine salts at 20°C illustrates this principle:

Creatine Salt	pH of Saturated Solution	Solubility (g/L)
Creatine Monohydrate	~7.0	14
Tricreatine Citrate	3.2	29
Creatine Pyruvate	2.6	54

Table 4: Solubility of Different Creatine Salts and the pH of their Saturated Solutions.[6]

Solubility in Aqueous Solutions with Co-solvents

The use of co-solvents such as propylene glycol and ethylene glycol can enhance the solubility of creatine compounds.[8] This is particularly relevant for the formulation of concentrated liquid products. However, specific quantitative solubility data for **creatinine hydrochloride** in aqueous co-solvent mixtures was not found in the reviewed literature. For reference, studies on

creatine monohydrate have shown that its solubility in binary mixtures, such as water and ethanol, increases with both temperature and the mole fraction of water.[9]

Experimental Protocols for Solubility Determination

The determination of aqueous solubility is a critical experimental procedure in drug development. The following sections detail common methodologies.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a widely accepted technique for determining the thermodynamic (equilibrium) solubility of a compound.[10]

Objective: To determine the equilibrium solubility of **creatinine hydrochloride** in an aqueous medium at a controlled temperature.

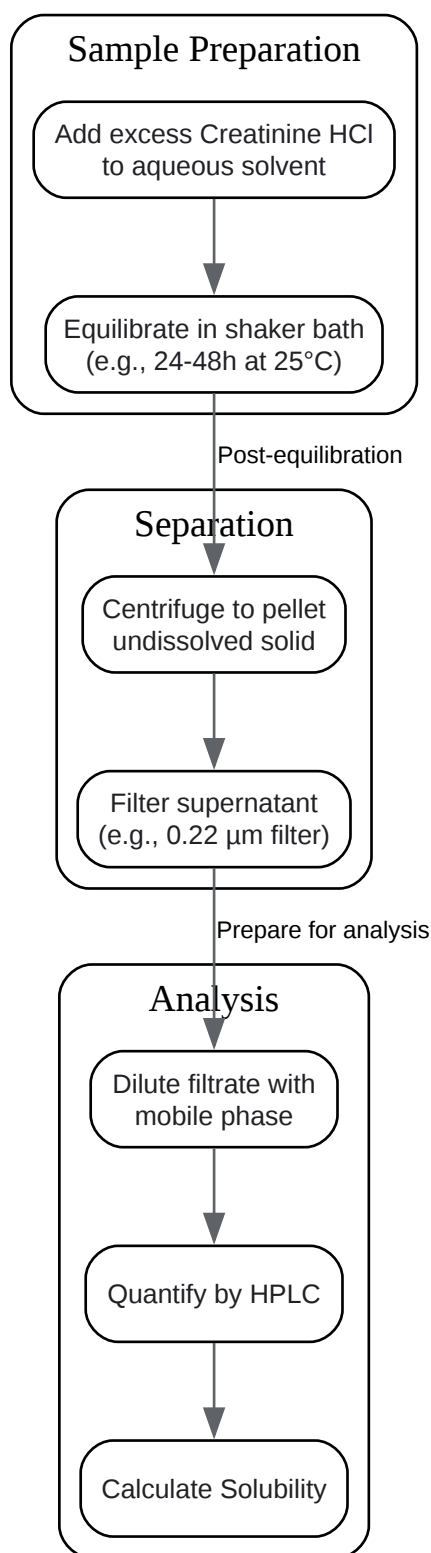
Materials:

- **Creatinine hydrochloride** powder
- Deionized water (or other aqueous buffer)
- Thermostatically controlled shaker bath
- Centrifuge
- Syringe filters (e.g., 0.22 μm or 0.45 μm)
- Volumetric flasks and pipettes
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

- Add an excess amount of **creatinine hydrochloride** to a known volume of the aqueous solvent in a sealed flask. This is to ensure that a saturated solution is formed.

- Place the flask in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C).
- Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
- After the incubation period, cease agitation and allow the suspension to settle.
- Withdraw a sample of the supernatant and centrifuge it to separate any remaining undissolved solids.
- Filter the clarified supernatant through a syringe filter to remove any fine particles.
- Appropriately dilute the clear filtrate with the mobile phase for HPLC analysis.
- Quantify the concentration of dissolved **creatinine hydrochloride** in the diluted sample using a validated HPLC method with a standard calibration curve.
- Calculate the solubility based on the measured concentration and the dilution factor, expressed in units such as g/L or mg/mL.



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Experimental workflow for the shake-flask solubility determination.

Gravimetric Method for Solubility Determination

The gravimetric method is a direct and simple technique for determining solubility.^[11]

Objective: To determine the solubility of **creatinine hydrochloride** in water by measuring the mass of the dissolved solid in a known mass of solvent.

Materials:

- **Creatinine hydrochloride** powder
- Deionized water
- Conical flask with a stopper
- Analytical balance
- Evaporating dish
- Pipette
- Drying oven

Procedure:

- Prepare a saturated solution of **creatinine hydrochloride** in a conical flask by adding an excess of the solid to a known volume of water and shaking until equilibrium is reached.
- Allow the undissolved solid to settle.
- Carefully pipette a known volume (e.g., 10 mL) of the clear supernatant into a pre-weighed evaporating dish.
- Weigh the evaporating dish containing the solution to determine the mass of the solution.
- Evaporate the solvent by heating the dish in a drying oven at a suitable temperature (e.g., 100-110°C) until all the water has been removed.
- Cool the dish in a desiccator and weigh it.

- Repeat the drying and weighing steps until a constant mass is obtained.
- The mass of the dissolved **creatinine hydrochloride** is the final mass of the dish minus the initial mass of the empty dish.
- The mass of the water is the mass of the solution minus the mass of the dissolved solid.
- Calculate the solubility as grams of solute per 100 g of solvent.

HPLC Method for Quantification

High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying the concentration of creatine and its primary degradation product, creatinine, in solution.^[12]

Typical Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
- Mobile Phase: A common mobile phase consists of an aqueous buffer, such as 0.045 M ammonium sulfate in water.^[12]
- Flow Rate: Typically 0.75-1.0 mL/min.
- Detection: UV detection at approximately 205-210 nm.
- Injection Volume: 10-20 µL.
- Run Time: Typically under 10 minutes.

A standard curve is generated using known concentrations of a **creatinine hydrochloride** standard to ensure accurate quantification of the samples.

Factors Influencing Aqueous Solubility and Stability pH

As previously mentioned, pH is a critical factor. The acidic nature of **creatinine hydrochloride** solutions contributes to its enhanced solubility compared to creatine monohydrate.^[1] However,

at certain acidic pH values (e.g., pH 3.5-5.5), the rate of degradation of creatine to creatinine can be accelerated, especially at elevated temperatures.[6][13]

Temperature

The solubility of **creatinine hydrochloride** in water is endothermic, meaning it increases with rising temperature as shown in Table 1.[4] Conversely, the stability of creatine in aqueous solutions decreases at higher temperatures, leading to a faster rate of conversion to creatinine.[6]

Particle Size and Crystal Structure

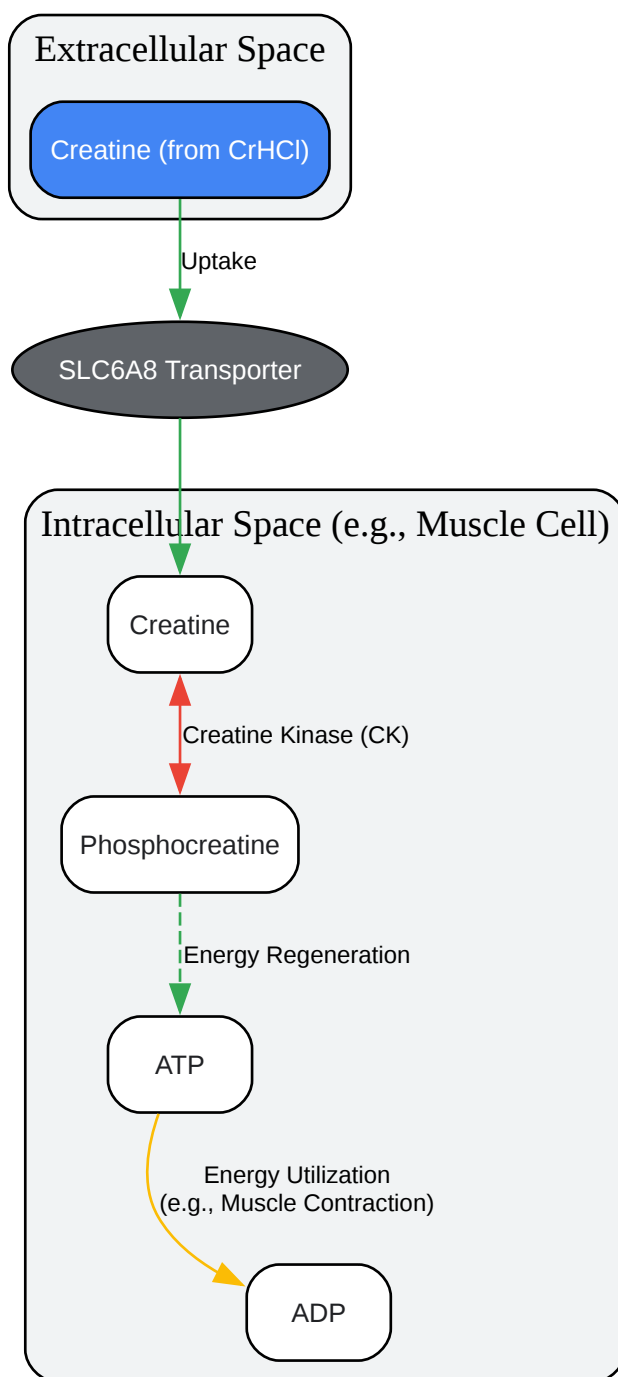
For solid oral dosage forms that are dissolved prior to administration, the particle size and crystal structure of the **creatinine hydrochloride** powder can influence the dissolution rate. Smaller particle sizes (micronized powders) provide a larger surface area for interaction with the solvent, which can lead to faster dissolution.[8]

Stability in Aqueous Solution

Creatine is unstable in aqueous solutions and undergoes an intramolecular cyclization to form creatinine, which is biologically inactive.[6] The rate of this degradation is dependent on pH and temperature.[13] Generally, lower pH and higher temperatures accelerate the degradation of creatine.[6] For instance, at 25°C, the degradation of creatine after 3 days is significantly higher at pH 3.5 (21%) compared to pH 5.5 (4%).[13] Therefore, while the acidic nature of **creatinine hydrochloride** enhances its initial solubility, the long-term stability in solution must be considered during product development.

Cellular Uptake and Metabolism of Creatine

While this guide focuses on the physicochemical property of solubility, it is important to contextualize this within the biological role of creatine. The enhanced solubility of **creatinine hydrochloride** is primarily of interest for its potential to improve the delivery and subsequent bioavailability of creatine. Once in the systemic circulation, creatine is taken up by target tissues, primarily skeletal muscle, via a specific transporter protein (SLC6A8). Inside the cell, creatine kinase phosphorylates creatine to phosphocreatine, which serves as a rapidly available reserve of high-energy phosphate for the regeneration of ATP during intense exercise.



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Cellular uptake and role of creatine in energy metabolism.

Conclusion

Creatinine hydrochloride offers a significant solubility advantage over creatine monohydrate in aqueous solutions, a property primarily attributed to the acidic pH it generates. This enhanced solubility is temperature-dependent. While quantitative data on the influence of a wide pH range and the presence of co-solvents on **creatinine hydrochloride** solubility is limited, the general principles of creatine chemistry suggest that both factors can be manipulated to optimize formulations. The primary trade-off for increased solubility in acidic conditions is the potential for accelerated degradation to creatinine, a factor that must be carefully managed through control of pH and temperature in liquid formulations. The experimental protocols detailed in this guide provide a framework for researchers to accurately determine the solubility and stability of **creatinine hydrochloride** in their specific applications.

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